2-(Bromomethyl)-6-fluorophenylacetic acid
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Overview
Description
2-(Bromomethyl)-6-fluorophenylacetic acid is an organic compound that features both bromine and fluorine substituents on a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-fluorophenylacetic acid typically involves the bromination of 6-fluorophenylacetic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-fluorophenylacetic acid can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: The major product is 6-fluorophenylacetic acid.
Scientific Research Applications
2-(Bromomethyl)-6-fluorophenylacetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-fluorophenylacetic acid involves its interaction with biological molecules through its bromomethyl and fluorophenyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-6-fluorophenylacetic acid
- 2-(Iodomethyl)-6-fluorophenylacetic acid
- 2-(Bromomethyl)-4-fluorophenylacetic acid
Uniqueness
2-(Bromomethyl)-6-fluorophenylacetic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological activity. The bromine atom allows for versatile nucleophilic substitution reactions, while the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .
Properties
Molecular Formula |
C9H8BrFO2 |
---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-6-fluorophenyl]acetic acid |
InChI |
InChI=1S/C9H8BrFO2/c10-5-6-2-1-3-8(11)7(6)4-9(12)13/h1-3H,4-5H2,(H,12,13) |
InChI Key |
BMQICMRGTGFSPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)CBr |
Origin of Product |
United States |
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